molecular formula C8H9NO4 B6332809 2,N-Dihydroxy-3-methoxy-benzamide, 95% CAS No. 177348-39-9

2,N-Dihydroxy-3-methoxy-benzamide, 95%

Cat. No.: B6332809
CAS No.: 177348-39-9
M. Wt: 183.16 g/mol
InChI Key: YABFXMPWTNNGJA-UHFFFAOYSA-N
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Description

2,N-Dihydroxy-3-methoxy-benzamide (molecular formula: C₈H₉NO₄, molecular weight: 199.16 g/mol) is a benzamide derivative characterized by hydroxyl groups at the 2-position of the benzene ring and the amide nitrogen, along with a methoxy group at the 3-position. The "95%" purity designation indicates high-grade material suitable for research applications, particularly in medicinal chemistry and catalysis .

Properties

IUPAC Name

N,2-dihydroxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-6-4-2-3-5(7(6)10)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABFXMPWTNNGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. N-Benzoyl-2-hydroxybenzamide ()

  • Structure : Features a 2-hydroxybenzamide core with a cyclohexanecarbonyl substituent.
  • Key Differences : Lacks the 3-methoxy group and the N-hydroxy moiety.
  • Properties: Exhibits 100% HPLC purity and a molecular ion peak at m/z 248 (M+H)⁺.
  • Synthesis : Prepared via reaction of salicylamide with acyl chlorides, yielding 48% after purification .

B. N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide ()

  • Structure : Contains three methoxy groups (3,4,5-positions) and a benzimidazole-cyanide substituent.
  • Key Differences : Multiple methoxy groups increase electron density and may enhance solubility compared to the target compound.
  • Properties : Melting point 247–250°C; 72% yield. The trimethoxy pattern is associated with improved metabolic stability in drug candidates .

C. 2-Hydroxy-N-(3-methoxyphenyl)benzamide ()

  • Structure : Methoxy group at the 3-position of the phenyl ring attached to the amide nitrogen.
  • Key Differences : The hydroxyl group is only at the 2-position of the benzene ring, lacking the N-hydroxy group.
  • Properties: Molecular weight 243.26 g/mol.

D. N,3,4-Trimethoxy-N-methylbenzamide ()

  • Structure : N-methyl and 3,4-dimethoxy substituents.
  • Properties : 95% purity; used in pharmaceutical intermediates. The N-methyl group may enhance lipophilicity .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Notable NMR Signals (δ/ppm) Molecular Weight (g/mol)
2,N-Dihydroxy-3-methoxy-benzamide Not reported N/A 199.16
N-Benzoyl-2-hydroxybenzamide Not reported 11.44 (s, 1H, OH), 7.81 (dd, J = 7.9 Hz) 247.28
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide 247–250 12.75 (brs, NH), 3.90 (s, OCH₃) 351.35
2-Hydroxy-N-(3-methoxyphenyl)benzamide Not reported Not reported 243.26

The target compound’s lack of reported melting point or NMR data highlights a gap in the literature. Comparatively, trimethoxy derivatives (e.g., ) exhibit higher molecular weights and distinct downfield shifts for methoxy protons (~3.90 ppm).

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